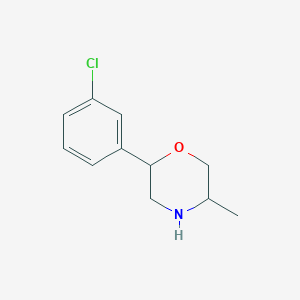
2-(2,4-二甲基苯基)-8-甲基喹啉-4-甲酰氯
描述
2-(2,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride (2,4-DMPMQ-4-Cl) is a chemical compound that has been studied for its potential use in scientific research applications. It is an aromatic heterocyclic compound, which is made up of a quinoline ring fused with a phenyl ring and a methyl group. It has a molecular weight of 369.5 g/mol and a melting point of 153-155°C. 2,4-DMPMQ-4-Cl has been used in a variety of research applications, including as a reagent for the synthesis of organic compounds, as a catalyst in organic reactions, and as a fluorescent dye.
科学研究应用
有机合成与药物化学
该化合物是有机合成中的宝贵中间体,特别是在构建复杂的喹啉衍生物方面。喹啉是药物化学中的重要骨架,因为它们存在于许多具有药理活性的分子中。 2-(2,4-二甲基苯基)-8-甲基喹啉-4-甲酰氯的独特结构允许引入各种取代基,这可能导致开发新的治疗剂 .
材料科学
在材料科学中,该化合物可用于合成具有潜在电子或光子学应用的新型有机材料。 其刚性结构和电子离域的可能性使其成为创建导电聚合物或有机半导体的候选材料 .
环境科学
喹啉衍生物已被探索用于环境应用,例如用于污染物检测的传感器。 所讨论的特定化合物可以被修饰以创建对水源中的重金属或有机污染物敏感且选择性的探针 .
分析化学
在分析化学中,2-(2,4-二甲基苯基)-8-甲基喹啉-4-甲酰氯可以作为开发分析标准的先驱。 这些标准对于校准仪器和确保分析方法(如色谱法或质谱法)的准确性至关重要 .
生物化学
该化合物与生物大分子相互作用的潜力可以在生物化学研究中得到利用。 它可用于研究蛋白质-配体相互作用或作为合成探针的构建模块来研究细胞过程 .
药理学
在药理学中,喹啉的结构基序与广泛的生物活性有关。 因此,2-(2,4-二甲基苯基)-8-甲基喹啉-4-甲酰氯可能是合成具有潜在抗疟疾、抗菌或抗癌特性的新药的起点 .
属性
IUPAC Name |
2-(2,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c1-11-7-8-14(13(3)9-11)17-10-16(19(20)22)15-6-4-5-12(2)18(15)21-17/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFODTVUWTIDQPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[4-(Sec-butoxy)benzyl]-1-ethanamine](/img/structure/B1452669.png)


![[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid](/img/structure/B1452672.png)




